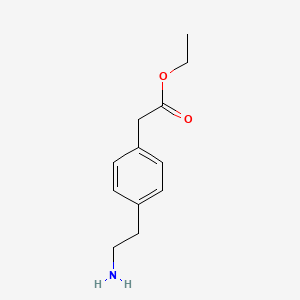

Ethyl 4-(2-aminoethyl)-phenylacetate

Description

Ethyl phenylacetate (CAS 101-97-3), also known as ethyl 2-phenylacetate, is an ester derivative of phenylacetic acid. Its molecular formula is C₁₀H₁₂O₂, with a molar mass of 164.20 g/mol and a density of 1.03 g/mL at 25°C . It is characterized by a sweet, floral, and honey-like aroma, making it a critical flavor compound in fermented beverages, such as Tibetan Qingke Baijiu and sea buckthorn juice .

Purity Specifications (as per regulatory standards):

- Specific gravity: 1.027–1.032

- Refractive index: 1.496–1.500

- Acid value: ≤1

- Clarity: Clear in 70% alcohol .

Its biosynthesis is enhanced through microbial biotransformation, with engineered strains (e.g., HA14) increasing production by 63–71% compared to wild-type strains .

Properties

CAS No. |

62910-65-0 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 2-[4-(2-aminoethyl)phenyl]acetate |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)9-11-5-3-10(4-6-11)7-8-13/h3-6H,2,7-9,13H2,1H3 |

InChI Key |

QBISHRQLAUVUGO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-Aminophenylacetate (CAS 5438-70-0)

- Molecular formula: C₁₀H₁₃NO₂

- Molar mass : 179.22 g/mol

- Key differences: Substitution of an amino group (-NH₂) at the para position of the phenyl ring.

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

- Molecular formula : C₁₂H₁₄O₃

- Molar mass : 206.20 g/mol

- Key differences :

Ethyl 2-(3-Amino-4-Hydroxyphenyl)acetate

- Molecular formula: C₁₀H₁₃NO₃

- Molar mass : 195.22 g/mol

- Key differences: Features amino (-NH₂) and hydroxyl (-OH) groups on the phenyl ring. Acts as an intermediate in designing chemotherapeutic agents (e.g., antibacterials and anticancers) . Increased hydrogen-bonding capacity alters bioavailability compared to ethyl phenylacetate.

Data Table: Structural and Functional Comparison

Flavor Contributions

- Ethyl phenylacetate significantly enhances floral and honey notes in fermented beverages. In Tibetan Qingke Baijiu, it is a defining aroma compound , while in sea buckthorn juice, its OAV decreases during fermentation despite initial prominence .

Biotechnological Production

Pharmaceutical Potential

- Amino- and hydroxyl-substituted derivatives (e.g., ethyl 2-(3-amino-4-hydroxyphenyl)acetate) are prioritized for drug design due to enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.